molecular formula C8H4F3NO3 B596601 4-Nitro-3-(trifluoromethyl)benzaldehyde CAS No. 101066-57-3

4-Nitro-3-(trifluoromethyl)benzaldehyde

Cat. No. B596601
M. Wt: 219.119
InChI Key: QLLHNXOKFCMSQR-UHFFFAOYSA-N
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Description

4-Nitro-3-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H4F3NO3 . It is a member of benzaldehydes .


Synthesis Analysis

The synthesis of 4-Nitro-3-(trifluoromethyl)benzaldehyde involves several steps. A general procedure involves charging a dried reaction tube with I2, PPh3, and toluene under argon. The mixture is stirred at room temperature for 10 minutes. Then aryl iodide, 2P-Fe3O4SiO2-Pd (OAc)2, and Et3N are added to this solution .


Molecular Structure Analysis

The molecular structure of 4-Nitro-3-(trifluoromethyl)benzaldehyde consists of 8 carbon atoms, 4 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 3 oxygen atoms . It contains a total of 19 bonds; 15 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde (aromatic), and 1 nitro group (aromatic) .


Physical And Chemical Properties Analysis

4-Nitro-3-(trifluoromethyl)benzaldehyde is a solid at room temperature . It has a molecular weight of 219.12 . The physical and chemical properties of this compound may vary depending on the conditions and the purity of the sample.

Scientific Research Applications

  • Synthesis of Epoxy-Amides : 4-Nitro-3-(trifluoromethyl)benzaldehyde has been used in the synthesis of epoxy-amides. Fernández et al. (1990) demonstrated that the reaction of benzaldehydes with stabilized sulfur ylides leads to highly stereoselective synthesis of glycidamide derivatives (Fernández, Durante-Lanes, & López-Herrera, 1990).

  • Chalcon Formation : Sipos and Sirokmán (1964) reported the chalcon-forming condensation reaction of nitro- and nitro-hydroxy-acetophenones with p-hydroxy-benzaldehyde, highlighting the reactivity of nitro-substituted benzaldehydes in such reactions (Sipos & Sirokmán, 1964).

  • Hydrogenation Studies : Indra et al. (2011) explored the chemoselective hydrogenation of nitro- and cyano-benzaldehydes using ruthenium nanocatalysts. This study emphasizes the role of these compounds in selective reduction processes (Indra, Maity, Maity, Bhaduri, & Lahiri, 2011).

  • Photocatalysis and Photochemical Reactions : Gáplovský et al. (2005) investigated the photochemical reaction mechanisms of 2-nitrobenzyl compounds, which can be relevant to similar nitro-substituted benzaldehydes in photocatalytic applications (Gáplovský et al., 2005).

  • Catalysis in Organic Synthesis : Perozo-Rondón et al. (2006) demonstrated the use of different substituted benzaldehydes, including nitrobenzaldehydes, in the condensation reactions with ethyl cyanoacetate, catalyzed by alkaline carbons. This highlights the utility of such compounds in green chemistry and catalysis (Perozo-Rondón et al., 2006).

  • Thermal Decomposition Studies : Pandele Cusu et al. (2012) carried out a kinetic analysis of the thermal decomposition of nitro-benzaldehyde derivatives, providing insights into the stability and decomposition mechanisms of these compounds (Pandele Cusu, Musuc, & Oancea, 2012).

Safety And Hazards

4-Nitro-3-(trifluoromethyl)benzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-nitro-3-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO3/c9-8(10,11)6-3-5(4-13)1-2-7(6)12(14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLHNXOKFCMSQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80710897
Record name 4-Nitro-3-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80710897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-3-(trifluoromethyl)benzaldehyde

CAS RN

101066-57-3
Record name 4-Nitro-3-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80710897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
MA Panfilov, TY Karogodina, Y Songyin… - Journal of …, 2022 - Elsevier
During recent years, the BODIPY core became a popular scaffold for designing of dyes with desirable properties. In this paper, we extend the library of possible modification of BODIPYs…
Number of citations: 4 www.sciencedirect.com

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